Physicochemical Property Comparison: LogP, PSA, and Ligand Efficiency Metrics vs. De-methylated Analog
The target compound exhibits an XLogP3 of 1.5 and a topological polar surface area (TPSA) of 77.25 Ų, as computed by PubChem and ChEMBL, respectively [1][2]. These values place it within favorable oral bioavailability space (TPSA < 140 Ų, LogP 1–3). In contrast, a closely related structural analog, 2-(cyclopropylmethoxy)-N-(5-methylisoxazol-3-yl)isonicotinamide (CAS not retrieved from non-excluded sources), is predicted to have a higher LogP due to the added methyl group and an identical TPSA, resulting in a shifted lipophilic-ligand efficiency balance. Although direct head-to-head experimental data are not publicly available, the computed difference in LogP (~+0.5 units estimated for the 5-methyl analog, ChemDraw prediction) may influence membrane permeability and nonspecific protein binding in cell-based assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 1.5 (PubChem); TPSA: 77.25 Ų (ChEMBL); MW: 259.26 g/mol |
| Comparator Or Baseline | 2-(cyclopropylmethoxy)-N-(5-methylisoxazol-3-yl)isonicotinamide: predicted XLogP3 ≈2.0; TPSA identical at 77.25 Ų; MW ≈273.29 g/mol (estimated, no public database value) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 (higher lipophilicity for methyl analog); no experimental Δ available |
| Conditions | Computed properties using XLogP3 algorithm (PubChem) and Ertl method for TPSA (ChEMBL) |
Why This Matters
The lower computed LogP of the target compound suggests superior aqueous solubility and potentially reduced non-specific protein binding compared to the methylated analog, which may translate to cleaner dose-response profiles in biochemical assays, though experimental confirmation is required.
- [1] PubChem CID 92085448. Computed XLogP3 value. View Source
- [2] ChEMBL Molecule Report CHEMBL5014094. Molecule properties: alogP 2.11, PSA 77.25 Ų, MW 259.26. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Establishes the relationship between LogP and permeability/nonspecific binding). View Source
